3-[(4-methoxyphenyl)carbonyl]-6,8,8,9-tetramethyl-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one
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Overview
Description
3-(4-METHOXYBENZOYL)-6,8,8,9-TETRAMETHYL-2H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-METHOXYBENZOYL)-6,8,8,9-TETRAMETHYL-2H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE typically involves multicomponent reactions (MCRs). These reactions are advantageous due to their efficiency in creating complex molecules from simpler starting materials. One common synthetic route involves the reaction of arylglyoxals, 5-aminopyrazoles, and Meldrum’s acid under specific conditions . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium hydroxide (KOH) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(4-METHOXYBENZOYL)-6,8,8,9-TETRAMETHYL-2H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride (FeCl3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
3-(4-METHOXYBENZOYL)-6,8,8,9-TETRAMETHYL-2H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-(4-METHOXYBENZOYL)-6,8,8,9-TETRAMETHYL-2H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or interfere with DNA replication processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar pyridine core and have been studied for their biological activities, including anticancer and antimicrobial properties.
Pyridinone derivatives: These compounds also contain a pyridine ring and have been investigated for their medicinal chemistry applications.
Uniqueness
3-(4-METHOXYBENZOYL)-6,8,8,9-TETRAMETHYL-2H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE is unique due to its specific chromeno-pyridine structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C24H23NO4 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
3-(4-methoxybenzoyl)-6,8,8,9-tetramethylpyrano[3,2-g]quinolin-2-one |
InChI |
InChI=1S/C24H23NO4/c1-14-13-24(2,3)25(4)20-12-21-16(10-18(14)20)11-19(23(27)29-21)22(26)15-6-8-17(28-5)9-7-15/h6-13H,1-5H3 |
InChI Key |
MVBXWJUQWVXJJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N(C2=C1C=C3C=C(C(=O)OC3=C2)C(=O)C4=CC=C(C=C4)OC)C)(C)C |
Origin of Product |
United States |
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